molecular formula C9H13BrN2O2 B060586 tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate CAS No. 186551-69-9

tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate

Cat. No. B060586
Key on ui cas rn: 186551-69-9
M. Wt: 261.12 g/mol
InChI Key: PZYLFTPEOMFQFJ-UHFFFAOYSA-N
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Patent
US07964602B2

Procedure details

D5 (2 g, 10.97 mmol), N-bromosuccinimide (2.94 g, 16.46 mmol) and benzoyl peroxide (0.57 g, 1.65 mmol) were dissolved in carbon tetrachloride (40 ml) and heated to 80° C. for 3 h. The mixture was diluted with EtOAc (60 ml) and washed with saturated NaHCO3 solution and brine (100 ml each), dried (Na2SO4) and concentrated. Purification by column chromatography on silica (0-50% diethyl ether\40-60 pet. ether gradient) gave the title compound as a yellow oil (1.58 g). δH (CDCl3) 1.65 (9H, s), 4.49 (2H, s), 6.47 (1H, d), 8.03 (1H, d).
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][N:4]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[N:3]=1.[Br:14]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl.CCOC(C)=O>[Br:14][CH2:1][C:2]1[CH:6]=[CH:5][N:4]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[N:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1=NN(C=C1)C(=O)OC(C)(C)C
Name
Quantity
2.94 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.57 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated NaHCO3 solution and brine (100 ml each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica (0-50% diethyl ether\40-60 pet. ether gradient)

Outcomes

Product
Name
Type
product
Smiles
BrCC1=NN(C=C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.58 g
YIELD: CALCULATEDPERCENTYIELD 55.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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